An In-depth Technical Guide to 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride: Properties, Synthesis, and Applications
Introduction
4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry and drug discovery. The pyrazole scaffold itself is a privileged structure, found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The addition of a reactive chloromethyl group to the 1-methyl-1H-pyrazole core creates a versatile electrophilic intermediate, enabling chemists to readily introduce the pyrazole moiety into a wide range of molecular architectures.[3][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The hydrochloride salt form of 4-(chloromethyl)-1-methyl-1H-pyrazole enhances its stability and solubility in aqueous media compared to its free base, facilitating its use in various reaction conditions.[4] Key identifying and physical properties are summarized below.
| Property | Value | Source |
| Chemical Name | 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride | N/A |
| CAS Number | 154312-86-4 | [5] |
| Molecular Formula | C₅H₈Cl₂N₂ | [5] |
| Molecular Weight | 167.04 g/mol | [5] |
| Appearance | Solid | [5] |
| InChI Key | DDGPQOYGZVAPAN-UHFFFAOYSA-N | [5] |
| SMILES String | Cl.Cn1cc(CCl)cn1 | [5] |
Note: The free base, 4-(chloromethyl)-1-methyl-1H-pyrazole, has a CAS number of 735241-98-2 and a molecular weight of 130.58 g/mol .[4][6]
Synthesis and Purification
The primary industrial and laboratory-scale synthesis of this compound involves the chloromethylation of a 1-methyl-1H-pyrazole precursor. This electrophilic aromatic substitution reaction introduces the reactive chloromethyl group onto the pyrazole ring.
General Synthetic Pathway
The synthesis is typically achieved by reacting 1-methyl-1H-pyrazole with a chloromethylating agent, such as chloromethyl methyl ether (MOMCl) or a combination of formaldehyde and hydrochloric acid, in the presence of a strong acid catalyst.[3] The acid catalyst is crucial for activating the chloromethylating agent and facilitating the electrophilic attack on the electron-rich pyrazole ring.
Caption: General workflow for the synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
Experimental Protocol: Chloromethylation
The following is a representative, self-validating protocol for the synthesis.
-
Vessel Preparation: To a jacketed glass reactor inerted with dry nitrogen, add the chosen solvent (e.g., 1,2-dichloroethane). Begin stirring and cool the vessel to 0-5°C using a circulating chiller.
-
Reagent Addition: Slowly add the starting material, 1-methyl-1H-pyrazole, to the cooled solvent. In a separate, dry addition funnel, prepare the chloromethylating agent (e.g., thionyl chloride or chloromethyl methyl ether).[7]
-
Reaction Execution: Add the chloromethylating agent dropwise to the stirred pyrazole solution, ensuring the internal temperature does not exceed 10°C. The causality for this slow, cooled addition is to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts.
-
Reaction Monitoring & Quenching: Allow the reaction to stir at room temperature for several hours (typically 12-16 hours).[7] Monitor the reaction's completion via an appropriate analytical method (e.g., TLC or LC-MS). Once complete, the reaction can be carefully quenched by pouring it over ice.
-
Workup & Isolation: The resulting mixture is concentrated under reduced pressure. The residue is then washed with a non-polar solvent like tert-butyl methyl ether to precipitate the hydrochloride salt and remove non-polar impurities.[7]
-
Purification: The crude solid is collected by vacuum filtration. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) is performed to yield the final, purified 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride.
Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the chloromethyl group (-CH₂Cl). The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.
This reactivity makes the compound an excellent alkylating agent, specifically for introducing the "1-methyl-1H-pyrazol-4-ylmethyl" moiety into other molecules.[3]
Nucleophilic Substitution (Sₙ2) Reactions
The primary reaction pathway is nucleophilic substitution, most often following an Sₙ2 mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step.
Caption: Generalized Sₙ2 reaction at the chloromethyl group.
Common nucleophiles used in reactions with this substrate include:
-
Amines (R-NH₂): To form aminomethyl-pyrazoles.
-
Thiols (R-SH): To form thiomethyl-pyrazoles.
-
Alcohols/Phenols (R-OH): To form ether linkages.
-
Cyanide (CN⁻): To extend the carbon chain.
Applications in Research and Development
The pyrazole core is a bioisostere for benzene and other aromatic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[8] This makes 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride a valuable starting material in several R&D areas.
-
Pharmaceuticals: The compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3]
-
Agrochemicals: Its derivatives are utilized in the development of novel insecticides and herbicides.[3] The pyrazole moiety can interfere with biological processes in target pests.[3]
-
Materials Science: It can be used in the synthesis of specialty polymers and functional materials where the pyrazole group can impart specific electronic or coordination properties.[4]
Safety, Handling, and Storage
Proper handling of 4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is essential due to its reactive nature and potential hazards.
Hazard Profile
Based on available safety data, the compound and its structural analogs are classified with the following hazards.[9][10][11]
| Hazard Type | GHS Statement | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[9][11] |
| Skin | H315 | Causes skin irritation.[9][10][11] |
| Eyes | H319 | Causes serious eye irritation.[9][10][11] |
| Respiratory | H335 | May cause respiratory irritation.[9][11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[9][12]
-
Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat to prevent skin exposure.[9][12]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]
-
General Hygiene: Avoid breathing dust.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage
To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.[7]
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air.[7][13]
-
Container: Keep in a tightly sealed, properly labeled container in a dry, cool, and well-ventilated place.[10][12]
Conclusion
4-(chloromethyl)-1-methyl-1H-pyrazole hydrochloride is a highly valuable and versatile reagent in chemical synthesis. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable and efficient method for incorporating the 1-methyl-pyrazole scaffold into novel molecules. For researchers in drug discovery and agrochemical development, this compound serves as a fundamental building block for creating new chemical entities with potentially significant biological activity. Adherence to strict safety and handling protocols is paramount to ensure its safe and effective use in the laboratory.
References
- Benchchem. 4-(Chloromethyl)-1,3,5-trimethyl-1H-pyrazole hydrochloride.
- CymitQuimica. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydrochloride.
- Sigma-Aldrich. 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride AldrichCPR 154312-86-4.
- ChemicalBook. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE.
- LookChem. 4-(Chloromethyl)
- Sigma-Aldrich. 4-(Chloromethyl)
- Biosynth.
- Thermo Fisher Scientific.
- TCI Chemicals.
- CymitQuimica. Safety Data Sheet - 3-(chloromethyl)-1-propyl-1H-pyrazole.
- PubChem. 1-[4-(chloromethyl)phenyl]-1H-pyrazole.
- BLDpharm. 735241-98-2 | 4-(Chloromethyl)-1-methyl-1H-pyrazole.
- PharmaBlock. Pyrazoles in Drug Discovery.
- Advanced ChemBlocks. 4-(chloromethyl)-1-methyl-1H-pyrazole 97%.
- Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Asati, V., et al. (2022).
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 735241-98-2: 4-(Chloromethyl)-1-methyl-1H-pyrazolehydr… [cymitquimica.com]
- 5. 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride AldrichCPR 154312-86-4 [sigmaaldrich.com]
- 6. 4-(chloromethyl)-1-methyl-1H-pyrazole 97% | CAS: 735241-98-2 | AChemBlock [achemblock.com]
- 7. 1-[4-(CHLOROMETHYL)PHENYL]-1H-PYRAZOLE HYDROCHLORIDE | 143426-52-2 [chemicalbook.com]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. biosynth.com [biosynth.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 1-[4-(chloromethyl)phenyl]-1H-pyrazole | C10H9ClN2 | CID 7130887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 735241-98-2|4-(Chloromethyl)-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
